REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.[S:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1>O.O.C([O-])(=O)C.[Mn+3].C([O-])(=O)C.C([O-])(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:12]2[S:11][CH:15]=[CH:14][CH:13]=2)=[CH:4][CH:3]=1 |f:2.3.4.5.6.7|
|
Name
|
|
Quantity
|
0.6 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
O.O.C(C)(=O)[O-].[Mn+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Next, the reaction solution was filtered with hexane using a funnel
|
Type
|
ADDITION
|
Details
|
charged with silica gel
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The compound distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified with a column chromatography (mobile phase: n-hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |